フルシトシン
概要
説明
作用機序
Flucytosine, also known as 5-fluorocytosine (5-FC), is a synthetic antimycotic compound . It has been used in the treatment of severe systemic mycoses and plays an important role in a new approach to the treatment of cancer .
Target of Action
Flucytosine’s primary targets are the fungal cells of Candida and Cryptococcus . These organisms are susceptible to Flucytosine and play a crucial role in its mechanism of action.
Mode of Action
Flucytosine enters the fungal cell via cytosine permease . Once inside the cell, it is converted into 5-fluorouracil (5-FU), a process that is believed to occur through the action of cytosine deaminase . Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil .
Biochemical Pathways
The 5-fluorouracil is further converted to metabolites that inhibit fungal RNA and DNA synthesis . This process interferes with both deoxyribonucleic acid (DNA) and protein synthesis within the fungal cells , leading to unbalanced growth and death of the fungal organism .
Pharmacokinetics
Flucytosine is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys . In renal failure, major dose adjustments have to be made . The most important drug interaction of flucytosine occurs with concomitant administration of flucytosine and nephrotoxic drugs, especially amphotericin B . Owing to the crucial role of glomerular filtration in flucytosine elimination, drugs that impair this mechanism will decrease the elimination of flucytosine and thus prolong its half-life .
Result of Action
The result of flucytosine’s action is the inhibition of both DNA and RNA synthesis, leading to unbalanced growth and death of the fungal organism . This effect is seen in vitro and in vivo against Candida and Cryptococcus .
Action Environment
The efficacy and stability of flucytosine can be influenced by environmental factors such as the presence of other drugs. For example, the concomitant administration of flucytosine and nephrotoxic drugs, especially amphotericin B, can decrease the elimination of flucytosine and thus prolong its half-life . This interaction underscores the importance of careful monitoring and potential dose adjustments in certain clinical scenarios .
科学的研究の応用
5-Fluorocytosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleophilic substitution and hydrolysis reactions.
Biology: Investigated for its effects on fungal cell metabolism and resistance mechanisms.
Medicine: Primarily used to treat severe fungal infections, particularly in immunocompromised patients. .
Industry: Utilized in the production of antifungal medications and as a research tool in pharmaceutical development.
生化学分析
Biochemical Properties
Flucytosine has no intrinsic antifungal capacity. Once it is taken up by susceptible fungal cells, it is converted into 5-fluorouracil (5-FU), which is further converted to metabolites that inhibit fungal RNA and DNA synthesis . This conversion process involves the enzyme cytosine deaminase .
Cellular Effects
Flucytosine exerts its effects on various types of cells and cellular processes. It enters the fungal cell via cytosine permease and is metabolized to 5-fluorouracil within fungal organisms . The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits the synthesis of both DNA and RNA . This results in unbalanced growth and death of the fungal organism .
Molecular Mechanism
Flucytosine’s mechanism of action involves its conversion to 5-fluorouracil within fungal organisms . The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits the synthesis of both DNA and RNA . This results in unbalanced growth and death of the fungal organism .
Temporal Effects in Laboratory Settings
The effects of Flucytosine can change over time in laboratory settings. For instance, hematologic and hepatic toxicities may occur with Flucytosine administration but can be reduced by monitoring serum concentrations and by adjusting the dose empirically in patients with renal dysfunction .
Dosage Effects in Animal Models
In animal models, the effects of Flucytosine can vary with different dosages. For instance, for dermatophytosis in dogs, the dosage is 5 mg/kg, orally, every 24 hours until mycological cure . For systemic mycoses, the dosage is 5–10 mg/kg, orally, every 24 hours for 60 days .
Metabolic Pathways
Flucytosine is involved in several metabolic pathways. After being taken up by susceptible fungal cells, it is converted into 5-fluorouracil, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
Transport and Distribution
Flucytosine is transported into the fungal cell via cytosine permease . It is well absorbed after oral administration, penetrates into body tissues well, and is excreted mainly by the kidneys .
Subcellular Localization
Given that it is transported into the fungal cell via cytosine permease , it is likely that it localizes where this enzyme is present within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 5-Fluorocytosine is synthesized through the fluorination of cytosine. One common method involves reacting cytosine with a fluorinating agent such as potassium fluoride in the presence of a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction typically proceeds as follows:
- Cytosine is dissolved in DMSO.
- Potassium fluoride is added to the solution.
- The mixture is heated to around 170°C for several hours.
- The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: Industrial production of flucytosine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline solid with high purity .
化学反応の分析
Types of Reactions: 5-Fluorocytosine undergoes several types of chemical reactions, including:
Substitution Reactions: 5-Fluorocytosine can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Hydrolysis: 5-Fluorocytosine can be hydrolyzed under acidic or basic conditions to yield cytosine and fluorine-containing byproducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can yield cytosine.
Hydrolysis: The major products are cytosine and fluoride ions.
類似化合物との比較
5-Fluorouracil: A closely related fluorinated pyrimidine used primarily as an anticancer agent.
Fluconazole: Another antifungal agent used to treat similar infections but with a different mechanism of action.
Comparison:
Fluconazole: Unlike flucytosine, fluconazole inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
5-Fluorocytosine’s unique properties and applications make it a crucial compound in both medical and scientific research fields.
特性
IUPAC Name |
6-amino-5-fluoro-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Record name | flucytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Flucytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023059 | |
Record name | Flucytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |
Record name | SID56424024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flucytosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity. | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flucytosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
2022-85-7 | |
Record name | Flucytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2022-85-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluorocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flucytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flucytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flucytosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295-297 °C (dec), 296 °C | |
Record name | Flucytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flucytosine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flucytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flucytosine exert its antifungal activity?
A1: Flucytosine enters fungal cells through cytosine permease and undergoes intracellular conversion to 5-fluorouracil (5-FU) [, ]. This conversion is mediated by the enzyme cytosine deaminase, which is present in fungi but not in mammals [, ]. 5-FU then interferes with fungal RNA and DNA synthesis, ultimately leading to cell death [, ].
Q2: Does the host environment influence the activity of flucytosine?
A2: Yes, studies have shown that host-like carbon dioxide (CO2) concentrations can enhance the susceptibility of Cryptococcus neoformans to flucytosine []. This increased susceptibility is linked to the upregulation of the FCY2 gene, which encodes the cytosine permease responsible for flucytosine uptake [].
Q3: Can the intestinal microflora influence flucytosine efficacy?
A3: Yes, research suggests that microorganisms within the human intestinal microflora, such as Escherichia coli, can convert flucytosine to 5-FU []. This conversion could potentially contribute to both the efficacy and toxicity of flucytosine in patients [].
Q4: Is flucytosine typically used as a monotherapy?
A4: No, due to the risk of developing resistance, flucytosine is rarely used as monotherapy []. It is often combined with other antifungals, such as amphotericin B, fluconazole, voriconazole, micafungin, or caspofungin, to enhance efficacy and minimize resistance development [, , , , , , , ].
Q5: Are there specific advantages to combining flucytosine with other antifungals?
A5: Yes, studies have demonstrated synergistic interactions between flucytosine and various antifungals. For instance, combining flucytosine with amphotericin B has shown improved efficacy in treating cryptococcal meningitis compared to either drug alone [, , , ].
Q6: What is the clinical evidence for the efficacy of flucytosine in treating fungal infections?
A6: Clinical trials and observational studies have demonstrated the efficacy of flucytosine in combination therapies for fungal infections such as cryptococcal meningitis [, , , , , , , , ]. Notably, the combination of flucytosine with amphotericin B has been shown to be more effective than amphotericin B monotherapy in several studies [, , , ].
Q7: How does resistance to flucytosine develop?
A7: Resistance to flucytosine can arise from mutations in the genes encoding cytosine permease (reducing drug uptake) or cytosine deaminase (preventing conversion to 5-FU) [, , , ].
Q8: Are there genetic factors associated with flucytosine resistance in Candida albicans?
A8: Research suggests that Candida albicans isolates with homozygosity at the mating type locus (MAT) and those belonging to multilocus sequence typing (MLST) clade 1 may exhibit increased susceptibility to flucytosine and terbinafine [].
Q9: Can the development of resistance to flucytosine influence the efficacy of other antifungals?
A9: Yes, cross-resistance between flucytosine and other antifungals, such as azoles, has been observed. This highlights the importance of combination therapy and antifungal stewardship to minimize the emergence of resistance [, ].
Q10: Have there been efforts to improve the delivery of flucytosine?
A10: Yes, researchers are exploring novel drug delivery systems for flucytosine. For example, bioadhesive in situ ophthalmic gels have been developed to enhance ocular bioavailability and prolong pre-corneal residence time [].
Q11: What is the significance of developing a lipid nanocrystal (LNC) formulation of amphotericin B for use with flucytosine?
A11: The development of an oral LNC amphotericin B formulation holds promise for improving the treatment of cryptococcal meningitis, especially in resource-limited settings []. The LNC encapsulation aims to enhance drug delivery to affected tissues while reducing toxicity []. Preliminary research indicates that the combination of LNC amphotericin B with flucytosine does not lead to increased flucytosine resistance [].
Q12: What are the known toxicities associated with flucytosine?
A12: While generally well-tolerated, flucytosine can cause dose-dependent bone marrow suppression, hepatotoxicity, and gastrointestinal disturbances [, , , , ]. These effects are thought to be primarily due to the conversion of flucytosine to 5-FU [, , ].
Q13: Does the combination of flucytosine with amphotericin B increase the risk of toxicity?
A13: Studies suggest that the combination of flucytosine with amphotericin B can lead to increased hematological toxicity, particularly granulocytopenia and thrombocytopenia []. Careful monitoring of blood counts is essential during combination therapy [, ].
Q14: Why is therapeutic drug monitoring of flucytosine important?
A14: Flucytosine exhibits significant pharmacokinetic variability, and therapeutic drug monitoring is crucial to ensure optimal serum concentrations and minimize the risk of toxicity [, ]. Achieving target serum concentrations is essential for maximizing efficacy and preventing the emergence of resistance [, ].
Q15: What are some promising areas for future research on flucytosine?
A15: Future research should focus on optimizing dosing strategies, developing novel formulations with improved bioavailability and reduced toxicity, and identifying biomarkers to predict treatment response and monitor for toxicity [, , , , ].
Q16: Are there potential alternative uses for flucytosine outside of its traditional antifungal role?
A16: Intriguingly, recent research suggests that flucytosine might have potential applications beyond its antifungal activity. Studies have demonstrated that flucytosine can suppress the pathogenicity of Pseudomonas aeruginosa by inhibiting the expression of virulence factors []. This discovery opens up new avenues for repurposing flucytosine as an antivirulence agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。